3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-methoxyphenylthio group is usually accomplished via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzofuran derivative under basic conditions. The final step involves the formation of the acetamido group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenylthio group could play a role in binding to target proteins, while the benzofuran core might contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole Derivatives: These compounds also feature a sulfur-containing heterocycle and have various biological applications.
Uniqueness
3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxyphenylthio group and the benzofuran core distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.
Properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-11-6-8-12(9-7-11)25-10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOMKLQBREKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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